![molecular formula C9H11ClN2 B13479509 rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group, a methyl group, and a cyclopropyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Aplicaciones Científicas De Investigación
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit DNA synthesis by targeting thymidylate synthase or interfere with signal transduction pathways by binding to specific receptors .
Comparación Con Compuestos Similares
- 4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 4-chloro-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
Comparison: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural complexity and potential interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H11ClN2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-5-3-7(5)9-11-6(2)4-8(10)12-9/h4-5,7H,3H2,1-2H3/t5-,7-/m1/s1 |
Clave InChI |
QMYBLLKRHDDYKB-IYSWYEEDSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C2=NC(=CC(=N2)Cl)C |
SMILES canónico |
CC1CC1C2=NC(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


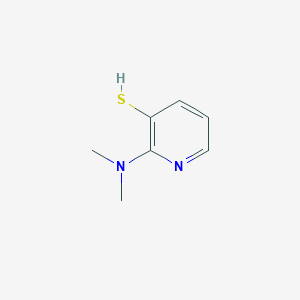
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
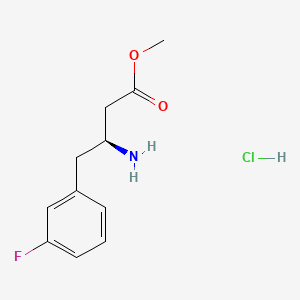
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)

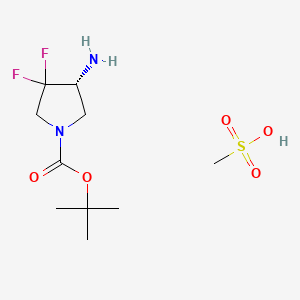
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
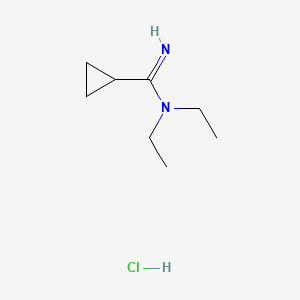
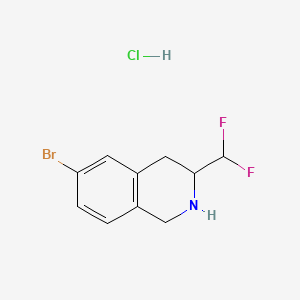
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
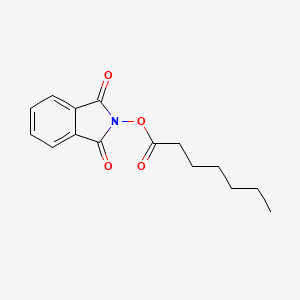

![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)

